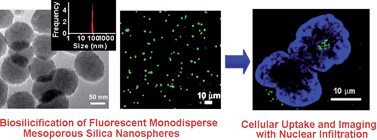Cellular permeation with nuclear infiltration capability of biomimetically synthesised fluorescent monodisperse mesoporous silica nanospheres in HeLa and human stem cells†
Journal of Materials Chemistry Pub Date: 2010-09-03 DOI: 10.1039/C0JM00992J
Abstract
We report here on the nuclear penetration capability besides the excellent cellular uptake property of the fluorescent monodisperse mesoporous

Recommended Literature
- [1] Integrated transcriptomics, proteomics and metabolomics to identify biomarkers of astragaloside IV against cerebral ischemic injury in rats†
- [2] PEGylated hyperbranched polyphosphoester based nanocarriers for redox-responsive delivery of doxorubicin
- [3] Capabilities of laser ablation inductively coupled plasma time-of-flight mass spectrometry†
- [4] miR-122 plays an important role in ochratoxin A-induced hepatocyte apoptosis in vitro and in vivo
- [5] Front cover
- [6] Inside front cover
- [7] Back cover
- [8] Vacancy engineering of AuCu cocatalysts for improving the photocatalytic conversion of CO2 to CH4†
- [9] Notice to authors, 1969
- [10] Polyaromatic molecular tubes: from strategic synthesis to host functions










